molecular formula C14H6F4O4 B13684904 Bis(2,4-difluorobenzoyl) Peroxide

Bis(2,4-difluorobenzoyl) Peroxide

Cat. No.: B13684904
M. Wt: 314.19 g/mol
InChI Key: WXLNHGQOHCDVKP-UHFFFAOYSA-N
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Description

Bis(2,4-difluorobenzoyl) Peroxide is an organic peroxide compound commonly used as a radical initiator in polymerization reactions. It is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization processes. This compound is particularly valued in the production of various polymers and resins due to its efficiency and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,4-difluorobenzoyl) Peroxide typically involves the reaction of 2,4-difluorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction can be represented as follows:

2C7H3F2COCl+H2O2+2NaOHC14H6F4O4+2NaCl+2H2O2 \text{C}_7\text{H}_3\text{F}_2\text{COCl} + \text{H}_2\text{O}_2 + 2 \text{NaOH} \rightarrow \text{C}_{14}\text{H}_6\text{F}_4\text{O}_4 + 2 \text{NaCl} + 2 \text{H}_2\text{O} 2C7​H3​F2​COCl+H2​O2​+2NaOH→C14​H6​F4​O4​+2NaCl+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and maintained at specific temperatures and pressures. The process involves continuous monitoring and control to ensure the purity and yield of the product. The final product is often purified through recrystallization or other purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Bis(2,4-difluorobenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various chemical reactions, including:

    Polymerization: Initiating the polymerization of monomers to form polymers.

    Cross-linking: Forming cross-links between polymer chains to enhance the mechanical properties of the material.

    Oxidation: Acting as an oxidizing agent in certain chemical reactions.

Common Reagents and Conditions

The decomposition of this compound is typically induced by heat or light. Common reagents used in conjunction with this compound include:

    Monomers: Such as styrene, methyl methacrylate, and vinyl acetate.

    Solvents: Such as toluene, benzene, and dichloromethane.

Major Products Formed

The primary products formed from the decomposition of this compound are free radicals, which then initiate the polymerization of monomers to form polymers. The specific polymers formed depend on the monomers used in the reaction.

Scientific Research Applications

Bis(2,4-difluorobenzoyl) Peroxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a radical initiator in the synthesis of various polymers and resins.

    Biology: Employed in the study of radical-induced biological processes and reactions.

    Medicine: Investigated for its potential use in drug delivery systems and controlled release formulations.

    Industry: Utilized in the production of high-performance materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Bis(2,4-difluorobenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals are highly reactive and can initiate various chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific application and the reactants used.

Comparison with Similar Compounds

Similar Compounds

    Bis(2,4-dichlorobenzoyl) Peroxide: Similar in structure but contains chlorine atoms instead of fluorine.

    Dibenzoyl Peroxide: A commonly used peroxide initiator with a similar mechanism of action.

    Dicumyl Peroxide: Another peroxide compound used as a radical initiator in polymerization reactions.

Uniqueness

Bis(2,4-difluorobenzoyl) Peroxide is unique due to the presence of fluorine atoms, which can influence the reactivity and stability of the compound. The fluorine atoms can also affect the properties of the resulting polymers, making them more resistant to degradation and enhancing their performance in various applications.

Properties

Molecular Formula

C14H6F4O4

Molecular Weight

314.19 g/mol

IUPAC Name

(2,4-difluorobenzoyl) 2,4-difluorobenzenecarboperoxoate

InChI

InChI=1S/C14H6F4O4/c15-7-1-3-9(11(17)5-7)13(19)21-22-14(20)10-4-2-8(16)6-12(10)18/h1-6H

InChI Key

WXLNHGQOHCDVKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)OOC(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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